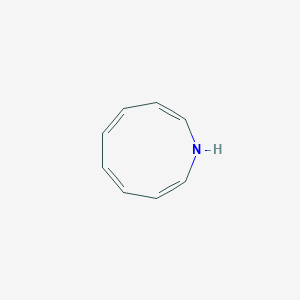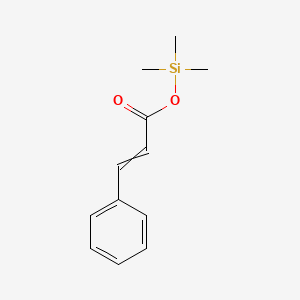
Trimethylsilyl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-phenylprop-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a 3-phenylprop-2-enoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-phenylprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of 3-phenylprop-2-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trimethylsilyl 3-phenylprop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 3-phenylprop-2-enoate involves its reactivity with various chemical species. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar in structure but lacks the trimethylsilyl group.
Methyl 3-phenylprop-2-enoate: Another analog with a different ester group.
3-Phenylprop-2-enoic acid: The parent acid form of the compound.
Uniqueness
Trimethylsilyl 3-phenylprop-2-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications.
Properties
CAS No. |
2078-20-8 |
|---|---|
Molecular Formula |
C12H16O2Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
trimethylsilyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12(13)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
HEVXLPBSUCJVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


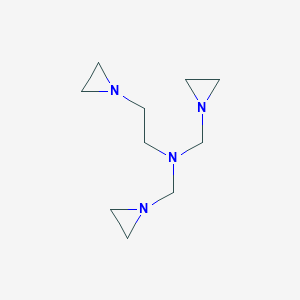
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
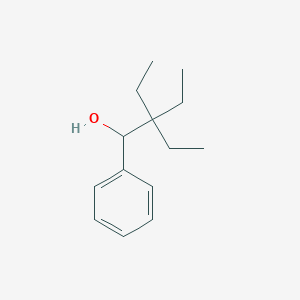
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
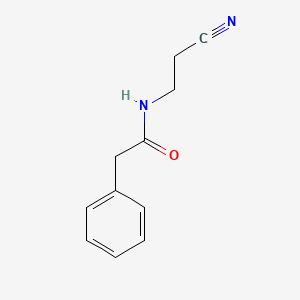
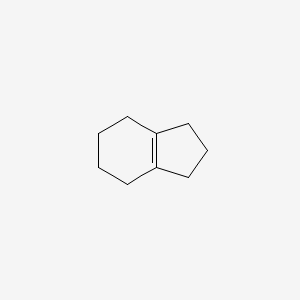
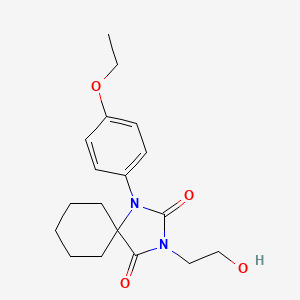
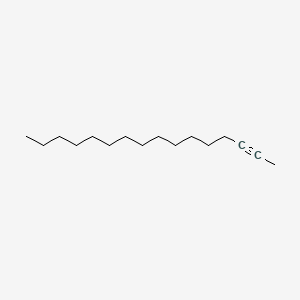
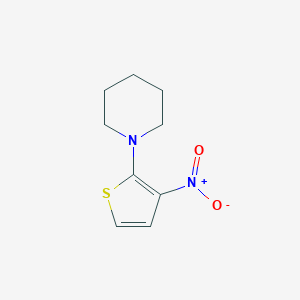
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
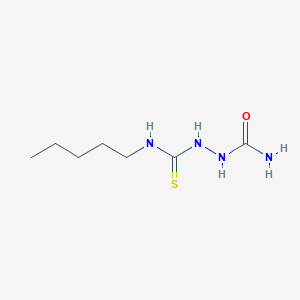
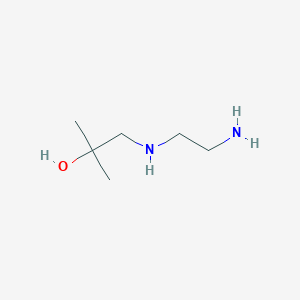
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
